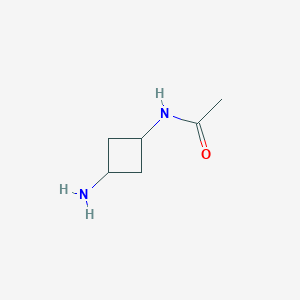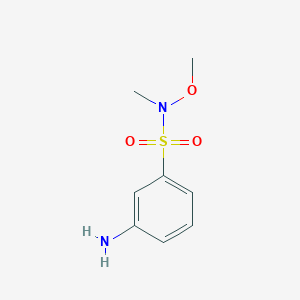
3-Amino-N-Methoxy-N-methylbenzol-1-sulfonamid
Übersicht
Beschreibung
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide (3-AMMBS) is an organic compound belonging to the class of aminobenzene sulfonamides, which are derivatives of benzene with an amino group and a sulfonamide group. It is a colorless solid that is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 3-AMMBS is also known as 3-AMBS, 3-AMBENZ, and 3-AMINOMETHOXYMETHYLBENZENESULFONAMIDE.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
3-Amino-N-Methoxy-N-methylbenzol-1-sulfonamid: gehört zur Klasse der Sulfonamide, die für ihre antibakteriellen Eigenschaften bekannt sind. Diese Verbindungen hemmen das bakterielle Enzym Dihydrofolat-Synthetase, das für die Synthese von Folsäure in Bakterien entscheidend ist, wodurch deren Wachstum und Vermehrung verhindert werden . Dieser Mechanismus wird bei der Behandlung von bakteriellen Infektionen sowohl beim Menschen als auch bei Tieren genutzt.
Industrielle Anwendungen
Diese Verbindung dient als Baustein bei der Synthese komplexerer Moleküle. In industriellen Anwendungen kann sie zur Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden. Ihre Molekülstruktur ermöglicht vielseitige chemische Reaktionen, wodurch sie zu einer wertvollen Ressource für die chemische Herstellung wird .
Umweltbelastungsstudien
Sulfonamide können aufgrund ihres weit verbreiteten Einsatzes als Verunreinigungen in der Umwelt vorkommen. This compound wird auf seine Umwelttoxizität und Abbaubarkeit untersucht. Forscher untersuchen seine Auswirkungen auf Ökosysteme und arbeiten an der Entwicklung von Methoden zur Entfernung solcher Verunreinigungen aus Wasser und Boden .
Biotechnologieforschung
In der Biotechnologie werden Sulfonamide wie This compound bei der Entwicklung neuer biochemischer Assays eingesetzt. Sie können als Inhibitoren oder Substrate für verschiedene Enzyme fungieren und spielen eine Rolle bei der Untersuchung der Enzymkinetik und -mechanismen .
Landwirtschaft
Die antibakteriellen Eigenschaften der Verbindung sind auch in der Landwirtschaft von Vorteil. Sie kann zum Schutz von Nutzpflanzen vor bakteriellen Infektionen und zur Förderung des Pflanzenwachstums eingesetzt werden, indem schädliche bakterielle Krankheiten verhindert werden. Außerdem wird sie in der Veterinärmedizin zur Behandlung von Infektionen bei Nutztieren eingesetzt, wodurch die Gesundheit von Tieren gewährleistet wird, die für die landwirtschaftliche Produktivität unerlässlich sind .
Wirkmechanismus
Target of Action
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide, inhibit bacterial DNA synthesis through their competitive inhibition . They interfere with the production of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthetase .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis . This disruption of the folate pathway leads to the inability of bacteria to proliferate .
Pharmacokinetics
Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout all body fluids and tissues, metabolized in the liver, and excreted primarily in the urine .
Result of Action
The result of the action of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is the inhibition of bacterial growth by interfering with their ability to synthesize DNA . This makes it effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action, efficacy, and stability of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include pH levels, presence of other drugs, and individual patient characteristics such as age, kidney function, and genetic factors . .
Biochemische Analyse
Biochemical Properties
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonds and ionic interactions . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution can affect its localization and accumulation within specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 3-Amino-N-Methoxy-N-methylbenzene-1-sulphonamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular signaling pathways.
Eigenschaften
IUPAC Name |
3-amino-N-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXCRTDMJHTFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1386321.png)
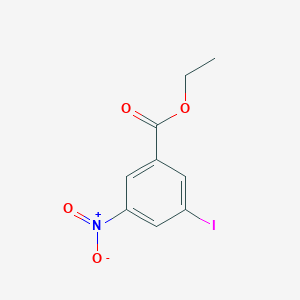
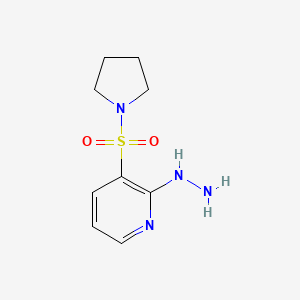

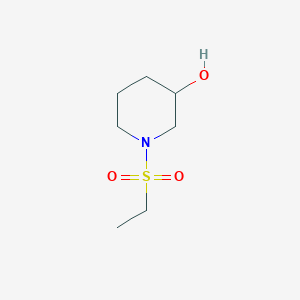
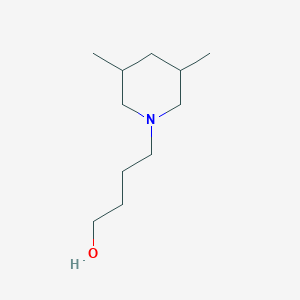




![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
